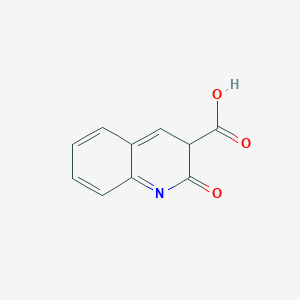

2-oxo-3H-quinoline-3-carboxylic acid

Description

Contextualization within Quinoline (B57606) Chemistry Research

Quinoline chemistry is a major branch of heterocyclic chemistry, owing to the quinoline motif's presence in numerous biologically active compounds. nih.govmdpi.com The core structure, also known as benzo[b]pyridine or 1-azanaphthalene, allows for functionalization at various positions, making it a versatile building block in drug design and synthesis. frontiersin.orgnih.gov

2-oxo-1,2-dihydroquinoline-3-carboxylic acid belongs to a subset of quinolines often referred to as quinolones or, more specifically, 2-quinolones (or carbostyrils). The presence of the oxo group at the C-2 position and a carboxylic acid at the C-3 position creates a unique electronic and structural environment. This specific arrangement is a focal point of academic research, serving as a foundational scaffold for developing more complex molecules. nih.govnih.gov Researchers are particularly interested in how modifications to the carboxylic acid group or substitutions on the benzene (B151609) ring can lead to derivatives with novel properties. nih.govtandfonline.com For instance, studies have explored the synthesis of various derivatives by modifying the carboxylic acid moiety to create amides and esters, or by introducing different substituents onto the quinoline ring system to investigate their potential as inhibitors for specific biological targets like protein kinase CK2. nih.govtandfonline.com

Historical Evolution of Quinoline-Based Compound Studies

The history of quinoline chemistry began in 1834 when German chemist Friedlieb Ferdinand Runge first isolated quinoline from coal tar. nih.govwikipedia.org A few years later, in 1842, Charles Gerhardt obtained a similar compound through the distillation of the alkaloid quinine (B1679958) with a strong base, which he named 'Chinoilin'. wikipedia.org It was later recognized by August Hoffmann that these two substances were, in fact, identical. wikipedia.org

For much of the 19th and early 20th centuries, research was focused on understanding the fundamental structure and reactivity of the quinoline ring. The development of synthetic methods, such as the Skraup and Doebner-von Miller reactions, provided chemists with the tools to create a wide variety of quinoline derivatives, moving beyond reliance on coal tar as the primary source. taylorandfrancis.com This synthetic accessibility opened the door to systematic investigations of their properties. A significant turning point was the discovery of the potent antimalarial activity of quinine and the subsequent synthesis of quinoline-based drugs like chloroquine. nih.govmdpi.com This success spurred extensive research into the medicinal applications of quinolines, leading to the development of antibacterial, anticancer, and anti-inflammatory agents. nih.govnih.govnih.gov The study of 2-oxo-quinoline derivatives is a modern extension of this historical progression, focusing on a specific scaffold that has proven to be a rich source of compounds with diverse chemical and potential biological significance. nih.govnih.gov

Fundamental Academic Significance of the 2-Oxo-1,2-dihydroquinoline-3-carboxylic Acid Scaffold

The 2-oxo-1,2-dihydroquinoline-3-carboxylic acid structure is considered a "privileged scaffold" in medicinal chemistry. nih.gov This term refers to molecular frameworks that are capable of binding to multiple biological targets with high affinity, making them exceptionally valuable starting points for drug discovery. nih.gov The academic significance of this particular scaffold lies in its synthetic accessibility and its capacity for diverse chemical modifications.

The combination of the 2-oxo group (a lactam) and the 3-carboxylic acid group provides multiple points for chemical reactions. The carboxylic acid can be readily converted into esters, amides, or other functional groups, while the N-H of the lactam and various positions on the benzene ring can be substituted. tandfonline.commdpi.com This synthetic versatility allows for the creation of large libraries of related compounds for screening purposes. mdpi.com

Research has demonstrated that this scaffold is a key component in the synthesis of compounds with a range of potential biological activities. For example, derivatives of 2-oxo-1,2-dihydroquinoline-3-carboxylic acid have been synthesized and investigated for their antioxidant and anticancer properties. nih.govnih.gov Studies have focused on creating novel derivatives, such as 1-[(aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic acids, and evaluating their effects on cancer cell lines. mdpi.com Furthermore, the core structure is a key intermediate in the synthesis of inhibitors for enzymes like protein kinase CK2, highlighting its importance in the design of targeted therapeutic agents. nih.govtandfonline.com

Compound Data

Table 1: Properties of 2-oxo-1,2-dihydroquinoline-3-carboxylic acid (Tautomer of 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid) Note: The compound exists in tautomeric forms. Data is often presented for the quinolone form.

| Property | Value | Source |

| IUPAC Name | 4-oxo-3H-quinoline-3-carboxylic acid | nih.gov |

| Molecular Formula | C10H7NO3 | nih.gov |

| Molecular Weight | 189.17 g/mol | nih.gov |

| Hydrogen Bond Donor Count | 1 | nih.gov |

| Hydrogen Bond Acceptor Count | 4 | nih.gov |

| Rotatable Bond Count | 1 | nih.gov |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H7NO3 |

|---|---|

Molecular Weight |

189.17 g/mol |

IUPAC Name |

2-oxo-3H-quinoline-3-carboxylic acid |

InChI |

InChI=1S/C10H7NO3/c12-9-7(10(13)14)5-6-3-1-2-4-8(6)11-9/h1-5,7H,(H,13,14) |

InChI Key |

FCQKAQLFKICHQG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=CC(C(=O)N=C2C=C1)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 2 Oxo 3h Quinoline 3 Carboxylic Acid

Derivatization Strategies for the 2-oxo-3H-quinoline-3-carboxylic Acid Scaffold

Modifications and Functionalization of the Benzenoid Ring

The benzenoid ring of the 2-oxo-1,2-dihydroquinoline scaffold is susceptible to electrophilic aromatic substitution. The reactivity and regioselectivity of these substitutions are governed by the electronic effects of the fused lactam ring and the substituents present. The amide moiety of the lactam is an activating group and directs incoming electrophiles to the ortho and para positions (C-6 and C-8). Conversely, the carboxylic acid at C-3 and the carbonyl at C-2 are electron-withdrawing groups, which deactivate the pyridinone ring and, to a lesser extent, the benzenoid ring.

Electrophilic substitution reactions, therefore, preferentially occur on the benzenoid portion of the molecule. The primary sites of substitution are positions 6 and 8, influenced by the activating effect of the ring nitrogen's lone pair delocalizing into the benzene (B151609) ring.

Nitration: The nitration of 1-methyl-2-quinolone (B133747) (a closely related derivative) with fuming nitric acid has been shown to produce a mixture of nitro-substituted products, primarily at the 6- and 8-positions. mdpi.com For this compound, nitration is expected to proceed similarly, favoring the 6- and 8-positions, although requiring forcing conditions due to the deactivating nature of the substituents on the pyridinone ring.

Halogenation: Halogenation of the 2-quinolone core typically occurs at the C-6 and C-8 positions. For instance, metal-free halogenation of 8-substituted quinolines using reagents like trihaloisocyanuric acid has been demonstrated to selectively functionalize the C-5 position, showcasing that regioselectivity can be controlled by specific substitution patterns and reaction conditions. rsc.org

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Reaction Type | Reagents | Predicted Major Products (Position of Substitution) | Rationale |

| Nitration | HNO₃/H₂SO₄ | 6-Nitro and 8-Nitro | The amide group is an ortho, para-director, activating the benzenoid ring at these positions. mdpi.comlibretexts.org |

| Halogenation | Br₂/FeBr₃ or Cl₂/FeCl₃ | 6-Halo and 8-Halo | Similar to nitration, the reaction is directed by the activating amide group. rsc.orglibretexts.org |

| Sulfonation | Fuming H₂SO₄ | 6-Sulfonic acid and 8-Sulfonic acid | Follows standard electrophilic aromatic substitution patterns for activated rings. byjus.com |

| Friedel-Crafts Acylation | RCOCl/AlCl₃ | 6-Acyl and 8-Acyl | The reaction is directed to the most activated positions of the benzenoid ring. msu.edu |

Chemical Manipulations at Position 2 of the Quinoline (B57606) Moiety

The 2-oxo functionality, being a cyclic amide (lactam), offers unique opportunities for chemical transformation. Two key manipulations at this position are the conversion to a 2-chloro derivative and thionation to a 2-thioxo derivative. These transformations are critical as they convert the relatively inert oxo group into a reactive handle for further functionalization, particularly for nucleophilic substitution and cross-coupling reactions.

Conversion to 2-Chloroquinolines: The transformation of the 2-oxo group into a 2-chloro group is a synthetically valuable reaction. It is typically achieved by treating the 2-quinolone with a strong dehydrating and chlorinating agent such as phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅). rsc.org This reaction proceeds by converting the amide oxygen into a better leaving group, which is then displaced by a chloride ion. The resulting 2-chloroquinoline-3-carboxylic acid (or its ester) is a versatile intermediate for introducing a wide range of substituents at the C-2 position via nucleophilic aromatic substitution (SNAr) or palladium-catalyzed cross-coupling reactions. Conversely, 2-chloroquinolines can be hydrolyzed back to 2-quinolones, often using aqueous acetic acid. tandfonline.com

Thionation to 2-Thioxoquinolines: The oxygen atom of the 2-oxo group can be replaced with a sulfur atom in a thionation reaction. The most common and effective reagent for this transformation is Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide). This reaction is applicable to a wide range of carbonyl compounds, including amides and lactams, providing the corresponding thiocarbonyls in good yields under relatively mild conditions. The resulting 2-thioxo-1,2-dihydroquinoline-3-carboxylic acid is an important intermediate for synthesizing sulfur-containing heterocyclic systems.

Transformations Involving the Carboxylic Acid Group

The carboxylic acid group at the C-3 position is a versatile functional handle that can undergo a wide array of standard transformations, including esterification, amide formation, and decarboxylation.

Esterification: The carboxylic acid can be readily converted to its corresponding esters via Fischer esterification, which involves reacting the acid with an alcohol in the presence of a strong acid catalyst. This is often the first step in synthetic sequences to protect the carboxylic acid or to improve the solubility and handling of the compound.

Amide Formation: The synthesis of 2-oxo-1,2-dihydroquinoline-3-carboxamides is a common transformation. This can be achieved by activating the carboxylic acid with a coupling agent (e.g., DCC, EDC) followed by reaction with a primary or secondary amine. nih.gov Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride, which then readily reacts with amines to form the desired amide. A related transformation is the reaction of the corresponding ester with hydrazine (B178648) hydrate (B1144303) to form a carbohydrazide, another useful building block for heterocyclic synthesis. wikipedia.org

Decarboxylation: The removal of the carboxylic acid group from the quinoline ring is a more challenging transformation. Decarboxylation of aromatic carboxylic acids typically requires harsh conditions. However, modern methods, such as visible-light photoredox catalysis, have been developed for the decarboxylation of α-oxo carboxylic acids under mild conditions. researchgate.net For this compound, which is a vinylogous α-keto acid, such methods could potentially be applied.

Table 2: Key Transformations of the Carboxylic Acid Group

| Transformation | Reagents & Conditions | Product |

| Esterification | R'OH, H⁺ (cat.), reflux | 3-Alkoxycarbonyl-2-oxo-1,2-dihydroquinoline |

| Amide Formation | 1. SOCl₂ or (COCl)₂ 2. R'R''NH | 3-(Aminocarbonyl)-2-oxo-1,2-dihydroquinoline |

| Carbohydrazide Formation | Hydrazine hydrate (from ester) | 2-Oxo-1,2-dihydroquinoline-3-carbohydrazide |

| Decarboxylation | Heat, specific catalysts (e.g., copper salts) | 2(1H)-Quinolone |

Condensation and Cycloaddition Reactions for Novel Heterocyclic Systems

The this compound scaffold is an excellent platform for constructing novel, fused, or appended heterocyclic systems through condensation and cycloaddition reactions. These reactions often lead to molecules with significant structural complexity and potential biological activity.

Condensation Reactions: The core structure can be elaborated through condensation reactions. For example, after N-alkylation, the activated quinolone can react with other bifunctional molecules. A notable example involves the reaction of N-substituted 2-oxo-1,2-dihydroquinoline-3-carboxylic acid derivatives with hydrazine hydrate, which leads to the formation of fused pyrazole (B372694) rings, resulting in complex structures like 1-[(aryl)(3-amino-5-oxopyrazolidin-4-ylidene)methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic acids. rsc.orgijpcbs.com

Cycloaddition Reactions: The quinoline ring system can participate in various cycloaddition reactions to build new rings.

[3+2] Cycloaddition: A powerful application is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." Derivatives of 2-quinolone containing an azide (B81097) or alkyne functionality can undergo [3+2] cycloaddition to form 1,2,3-triazole-linked structures, allowing for the modular assembly of complex molecules. uni-stuttgart.de

Synthesis of Fused Systems: The quinoline core is a precursor for various fused heterocyclic systems. For example, derivatives can be converted into pyrazolo[4,3-c]quinolines, a class of compounds with recognized anti-inflammatory properties. tandfonline.comresearchgate.net These syntheses often start from a functionalized quinoline, such as a 4-chloro-1H-pyrazolo[4,3-c]quinolin-3-amine, which itself can be derived from the 2-oxo-quinoline scaffold. researchgate.net

Key Synthetic Intermediates and Precursors in this compound Chemistry

The synthesis of the this compound core can be achieved through several classical and modern synthetic routes. The choice of method often depends on the availability of starting materials and the desired substitution pattern.

Friedländer-Type Synthesis: One of the most direct methods involves the condensation of a 2-aminobenzaldehyde (B1207257) with an active methylene (B1212753) compound like diethyl malonate. ijpcbs.com The reaction is typically catalyzed by a base, such as piperidine, and proceeds via an initial Knoevenagel condensation followed by intramolecular cyclization and tautomerization to yield the stable 2-quinolone ring system. The resulting ester is then hydrolyzed to the target carboxylic acid.

Synthesis from Isatin (B1672199): An alternative route utilizes isatin (1H-indole-2,3-dione) as a precursor. The reaction of isatin with malonic acid in the presence of a base like sodium acetate (B1210297) in acetic acid can yield 2-oxo-1,2-dihydroquinoline-4-carboxylic acid, a constitutional isomer of the title compound. nih.gov Modifications of this approach, for instance using Meldrum's acid, can lead to different substitution patterns.

Conrad-Limpach and Knorr Syntheses: These are classical named reactions for the synthesis of quinolones.

The Conrad-Limpach synthesis involves the reaction of an aniline (B41778) with a β-ketoester (e.g., diethyl malonate). mdpi.com Under thermodynamic control (high temperatures), this reaction favors the formation of 2-quinolones.

The Knorr quinoline synthesis utilizes the acid-catalyzed cyclization of β-ketoanilides to form 2-quinolones. The β-ketoanilide precursors are typically prepared from an aniline and a β-ketoester.

Table 3: Comparison of Major Synthetic Routes to the 2-Quinolone Core

| Synthetic Method | Precursors | Conditions | Key Features |

| Friedländer-Type | 2-Aminobenzaldehyde, Diethyl malonate | Base-catalyzed (e.g., piperidine), heat | Direct, good for specific substitution patterns on the benzene ring. ijpcbs.com |

| From Isatin | Isatin, Malonic acid derivatives | Base/Acid, heat | Utilizes readily available isatins. nih.gov |

| Conrad-Limpach | Aniline, β-Ketoester | High temperature (~250 °C) | Classic method, leads to 2-quinolones under thermodynamic control. |

| Knorr Synthesis | β-Ketoanilide | Strong acid (e.g., H₂SO₄, PPA) | Involves intramolecular cyclization of a pre-formed anilide. |

Advanced Catalytic Systems in this compound Synthesis and Derivatization

Modern organic synthesis increasingly relies on advanced catalytic systems to achieve high efficiency, selectivity, and functional group tolerance. The synthesis and derivatization of this compound and its analogs have significantly benefited from such innovations.

Palladium-Catalyzed Cross-Coupling: Palladium catalysis is a cornerstone for the functionalization of the quinoline scaffold. The 2-chloroquinoline-3-carboxylate intermediate, derived from the 2-oxo parent compound, is an excellent substrate for a variety of Pd-catalyzed cross-coupling reactions. These include:

Suzuki-Miyaura Coupling: Reaction with boronic acids to form C-C bonds, allowing for the introduction of aryl or vinyl groups at the C-2 position.

Heck Coupling: Reaction with alkenes to form new C-C bonds.

Buchwald-Hartwig Amination: Reaction with amines to form 2-aminoquinoline (B145021) derivatives.

Liebeskind-Srogl Coupling: A powerful method for coupling thioesters with boronic acids, which has been applied to quinolone systems for creating C-C bonds under neutral conditions.

Copper-Catalyzed Reactions: Copper catalysts are also prominent in quinoline chemistry. They are particularly useful for:

Cyclization Reactions: Certain syntheses of the quinolone core are catalyzed by copper salts.

Azide-Alkyne Cycloaddition (CuAAC): As mentioned previously, Cu(I) catalysis is essential for the [3+2] cycloaddition to form triazoles, providing a modular approach to complex derivatives. uni-stuttgart.de

Vilsmeier-Haack Reaction: While not a catalytic reaction in the traditional sense, the Vilsmeier-Haack reaction represents an advanced one-pot method for synthesizing 2-chloro-3-formylquinolines directly from readily available N-arylacetamides. rsc.org The Vilsmeier reagent (formed from POCl₃ and DMF) acts as both the cyclizing and formylating agent. The resulting 2-chloro-3-formylquinolines are highly valuable intermediates that can be oxidized to the corresponding 2-chloro-3-carboxylic acids and subsequently hydrolyzed to this compound.

Structural Elucidation and Spectroscopic Characterization of 2 Oxo 3h Quinoline 3 Carboxylic Acid Derivatives

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a fundamental tool for identifying the functional groups present in 2-oxo-3H-quinoline-3-carboxylic acid derivatives. The analysis of vibrational spectra allows for the unambiguous characterization of key structural motifs. researchgate.net

The spectra of these molecules are typically characterized by two main regions of interest: one between 600 and 1800 cm⁻¹, which corresponds to the oscillations of heavy atoms, and another in the higher wavenumber region (above 2500 cm⁻¹) that is characteristic of O-H and N-H stretching vibrations. mdpi.com For instance, in a derivative like 7-chloro-4-hydroxy-3-quinolinecarboxylic acid, a broad absorption in the 2200–3600 cm⁻¹ range is indicative of strong hydrogen bonding. mdpi.comiosrjournals.org

Key functional groups give rise to distinct and identifiable peaks. The carbonyl (C=O) groups of the quinolone ring and the carboxylic acid function produce strong absorption bands. In derivatives such as 1-[2-(ethoxy)carbonyl-2-cyano-1-phenylvinyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic acid, multiple C=O stretching vibrations are observed between 1714 and 1736 cm⁻¹. mdpi.com The C=C stretching vibrations of the aromatic quinoline (B57606) ring typically appear in the 1500-1610 cm⁻¹ region. mdpi.com Additionally, the presence of a cyano (CN) group in certain derivatives is confirmed by a sharp peak around 2225 cm⁻¹. mdpi.com The broadness of the hydroxyl (OH) stretch, often observed from 2980 to 3865 cm⁻¹, signifies its involvement in hydrogen bonding. mdpi.com

Computational methods, such as Density Functional Theory (DFT), are often employed alongside experimental measurements to simulate vibrational spectra. researchgate.netiosrjournals.org This combined approach aids in the precise assignment of complex vibrational modes and provides deeper insight into the molecule's structural and electronic properties. iosrjournals.org

Table 1: Characteristic Vibrational Frequencies for this compound Derivatives

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Source(s) |

| Carboxylic Acid/Amide | O-H / N-H Stretch | 2980 - 3865 (broad) | mdpi.com |

| Cyano | C≡N Stretch | ~2225 | mdpi.com |

| Carbonyl (Acid, Ester, Ketone) | C=O Stretch | 1714 - 1736 | mdpi.com |

| Aromatic Ring | C=C Stretch | 1540 - 1608 | mdpi.com |

| Ether/Ester | C-O Stretch | 1080 - 1187 | mdpi.com |

Nuclear Magnetic Resonance Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H and ¹³C NMR, is paramount for the complete structural assignment of this compound derivatives. It provides detailed information about the chemical environment of each hydrogen and carbon atom in the molecule.

In the ¹H NMR spectra of these derivatives, protons on the quinoline ring typically resonate in the aromatic region, generally between δ 7.43 and 8.89 ppm. mdpi.com For example, in a series of 1-[2-(ethoxy)carbonyl-2-cyano-1-arylvinyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic acids, the proton at the H-4 position of the quinoline ring appears as a distinct singlet at a downfield chemical shift around δ 8.88 ppm. mdpi.com The carboxylic acid proton (OH) is also highly characteristic, often appearing as a broad singlet at a very downfield position, such as δ 8.42 ppm, due to its acidic nature and involvement in hydrogen bonding. mdpi.com Protons of substituents, like the methyl (CH₃) and methylene (B1212753) (OCH₂) groups of an ethoxycarbonyl moiety, are observed at their expected chemical shifts, for instance, as a triplet around δ 1.3 ppm and a quartet around δ 4.3 ppm, respectively. mdpi.comresearchgate.net

The ¹³C NMR spectra provide complementary information, confirming the carbon skeleton. The carbonyl carbons of the ester, amide, and carboxylic acid groups are particularly diagnostic, appearing at downfield shifts typically between δ 160 and 165 ppm. researchgate.netlibretexts.org The carbon of the C=O group in the quinolone ring is also found in this region. mdpi.com Carbons within the aromatic quinoline system resonate in the δ 116 to 156 ppm range. mdpi.com For instance, in 1-(carboxymethyl)-6-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, the two carboxylic acid carbons are found at δ 166.2 and 169.2 ppm, while the quinolone carbonyl carbon is at δ 178.2 ppm. mdpi.com The chemical shifts are influenced by the electronic effects of adjacent substituents. nih.gov

Table 2: Example ¹H and ¹³C NMR Data for a 2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivative

| Nucleus | Position/Group | Chemical Shift (δ, ppm) | Source(s) |

| ¹H | Quinoline H-4 | ~8.88 (s) | mdpi.com |

| ¹H | Aromatic Ar-H | 7.43 - 8.10 (m) | mdpi.com |

| ¹H | Carboxylic Acid OH | ~8.42 (s, br) | mdpi.com |

| ¹H | Ethoxy -OCH₂- | ~4.33 (q) | mdpi.com |

| ¹H | Ethoxy -CH₃ | ~1.32 (t) | mdpi.com |

| ¹³C | Carbonyl (C=O) | 160.8 - 163.0 | mdpi.comresearchgate.net |

| ¹³C | Quinoline C-2 | ~160.8 | mdpi.com |

| ¹³C | Quinoline C-4 | ~148.3 | mdpi.com |

| ¹³C | Aromatic C | 116.1 - 155.6 | mdpi.com |

Mass Spectrometry for Molecular Formula and Fragmentation Analysis

Mass spectrometry (MS) is a critical technique for determining the molecular formula and investigating the fragmentation pathways of this compound derivatives. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the unambiguous determination of the elemental composition. researchgate.netnih.gov

In electrospray ionization (ESI) mass spectra, these compounds typically show a prominent protonated molecular ion peak, [M+H]⁺. rsc.org This peak confirms the molecular weight of the synthesized derivative. For example, 1-methyl-3-(thiophene-2-carbonyl)quinoxalin-2(1H)-one, a related heterocyclic structure, shows its [M+H]⁺ peak at an m/z of 271.0, corresponding to its molecular weight. rsc.org

The fragmentation patterns observed under electron impact (EI) or other ionization methods provide valuable structural information. rsc.org A common fragmentation pathway for heterocyclic carboxylic acids is decarboxylation, the loss of a CO₂ molecule (44 mass units). sci-hub.se Another frequent fragmentation is the loss of the entire carboxyl group as a radical, [M-COOH]⁺ (a loss of 45 mass units). chempap.org For quinoline derivatives, a characteristic fragmentation involves the expulsion of an HCN molecule (27 mass units) from the heterocyclic ring system. chempap.org The analysis of these fragmentation mechanisms, sometimes aided by deuterium (B1214612) labeling, helps to confirm the connectivity of the molecule. sci-hub.senih.gov

Table 3: Common Mass Spectrometry Fragments for Quinoline Carboxylic Acid Derivatives

| Ion | Description | Mass Loss (Da) | Source(s) |

| [M+H]⁺ | Protonated Molecular Ion | 0 | rsc.org |

| [M]⁺˙ | Molecular Ion | 0 | chempap.org |

| [M-COOH]⁺ | Loss of Carboxyl Radical | 45 | chempap.org |

| [M-CO₂]⁺˙ | Loss of Carbon Dioxide | 44 | sci-hub.sechempap.org |

| [M-HCN]⁺˙ | Loss of Hydrogen Cyanide from Quinoline Ring | 27 | chempap.org |

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional structure of this compound derivatives in the solid state. This technique provides unequivocal proof of the molecular constitution, conformation, and intermolecular interactions. researchgate.net

A single-crystal X-ray diffraction analysis yields detailed information on bond lengths, bond angles, and torsion angles within the molecule. For the quinoline ring system, the analysis can reveal its degree of planarity. In some derivatives, the quinoline system is slightly bent, with a small dihedral angle between the phenyl and pyridine (B92270) rings. nih.gov For example, in one quinoline derivative, the dihedral angle between these two rings was found to be 3.47 (7)°. nih.gov

Ultraviolet-Visible Spectroscopy for Electronic Structure and Photophysical Properties

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to investigate the electronic transitions and photophysical properties of this compound derivatives. The absorption and emission spectra provide insights into the electronic structure of the conjugated π-system. researchgate.net

Compounds based on the quinoline scaffold are known to possess interesting photoluminescence characteristics. researchgate.net The UV-Vis absorption spectra, typically recorded in solvents like ethanol (B145695) or acetonitrile, show absorption bands corresponding to π→π* and n→π* electronic transitions within the aromatic system. researchgate.net

The photoluminescence or fluorescence emission spectra reveal information about the excited states of the molecules. For quinoline-based compounds, emission wavelengths can be influenced by the electronic nature of substituents on the quinoline ring. researchgate.net The introduction of different functional groups can tune the emission color across the visible spectrum, from blue to yellow. researchgate.net Theoretical methods like Time-Dependent Density Functional Theory (TD-DFT) are often used to complement experimental findings, helping to understand the nature of the electronic transitions and predict photophysical properties. nih.gov

Elemental Analysis for Stoichiometric Composition Verification

Elemental analysis is a fundamental analytical technique used to confirm the purity and verify the empirical formula of newly synthesized this compound derivatives. mdpi.com This method provides the mass percentages of key elements—typically carbon (C), hydrogen (H), and nitrogen (N)—in the compound.

The experimentally determined percentages are compared against the theoretical values calculated from the proposed molecular formula. A close agreement between the found and calculated values provides strong evidence for the compound's stoichiometric composition and purity. For example, for a derivative with the formula C₂₂H₁₆N₂O₅, the calculated percentages were C, 68.04%; H, 4.15%; N, 7.21%. The experimentally found values were C, 67.87%; H, 4.02%; N, 7.07%, which are in excellent agreement. mdpi.com This verification is a crucial step in the characterization of any new chemical entity. researchgate.net

Table 4: Example of Elemental Analysis Data for a 2-oxo-quinoline Derivative

| Compound Formula | Element | Calculated (%) | Found (%) | Source(s) |

| C₂₂H₁₆N₂O₅ | C | 68.04 | 67.87 | mdpi.com |

| H | 4.15 | 4.02 | mdpi.com | |

| N | 7.21 | 7.07 | mdpi.com | |

| C₂₃H₁₈N₂O₆ | C | 66.03 | 65.75 | mdpi.com |

| H | 4.34 | 4.11 | mdpi.com | |

| N | 6.70 | 6.49 | mdpi.com |

Structure Activity Relationship Sar Studies of 2 Oxo 3h Quinoline 3 Carboxylic Acid Derivatives

Systematic Investigation of Substituent Effects on Biological Activitytandfonline.comnih.gov

The biological profile of 2-oxo-3H-quinoline-3-carboxylic acid derivatives is highly sensitive to the nature and placement of substituents on the core structure. tandfonline.comnih.gov Strategic modifications have allowed for a detailed understanding of how these changes influence potency and selectivity.

Positional and Electronic Influences of Substituents on the Quinoline (B57606) Ring

The substitution pattern on the quinoline ring plays a critical role in modulating the biological activity of this compound derivatives. Studies have shown that both the position and the electronic properties (electron-donating or electron-withdrawing) of substituents significantly impact the compound's interaction with target proteins. tandfonline.com

For instance, in the context of protein kinase CK2 inhibition, the introduction of hydrophobic substituents into the benzene (B151609) ring of the quinolin-2(1H)-one cycle is a key factor for activity. tandfonline.com The addition of a fused hydrophobic ring, as seen in benzo[h]quinoline-3-carboxylic acid derivatives, leads to potent CK2 inhibition. This is because the quinoline heterocycle is positioned deep within the CK2 active site, where it forms strong hydrophobic interactions with amino acid residues such as Val53, Val66, Ile95, and Ile174. tandfonline.com Conversely, their benzo[f]quinoline-2-carboxylic acid analogs are inactive, highlighting the critical importance of the substituent's position and the resulting orientation of the molecule within the binding site. tandfonline.com

A hit compound, 7-bromo-2-oxo-1,2-dihydroquinoline-3-carboxylic acid, was identified as an initial inhibitor of CK2, demonstrating that halogen substituents can also confer activity. tandfonline.comtandfonline.com Further modifications, such as replacing the bromine with phenylboronic acid residues via Suzuki coupling, have been explored to investigate the impact of larger aromatic substituents at this position. tandfonline.com The goal of these modifications is often to enhance hydrophobic interactions and optimize the fit within the target's binding pocket. tandfonline.com

Role of the Carboxylic Acid Functionality and Bioisosteric Replacements

The carboxylic acid group at the 3-position is a crucial feature for the biological activity of this class of compounds, often acting as a key interaction point with target proteins. nih.gov For example, in inhibitors of the inflammatory kinase TBK1, the C-3 carboxylic acid interacts with a threonine residue (Thr156). nih.gov

However, the presence of a carboxylic acid can sometimes lead to poor pharmacokinetic properties, such as low membrane permeability. drughunter.comcambridgemedchemconsulting.com This has prompted extensive research into bioisosteric replacements—substituting the carboxylic acid with other functional groups that retain similar steric and electronic properties but offer improved drug-like characteristics. drughunter.comnih.gov

A widely used and effective bioisostere for the carboxylic acid is the 1H-tetrazole ring. drughunter.comcambridgemedchemconsulting.com Tetrazoles have a pKa comparable to carboxylic acids, allowing them to maintain similar acidic properties and interactions, but with greater lipophilicity. drughunter.com This strategy has been successfully applied to quinoline derivatives targeting protein kinase CK2. Studies have shown that replacing the 2-oxo-quinoline-3-carboxylic acid moiety with a tetrazolo[1,5-a]quinoline-4-carboxylic acid scaffold can result in highly potent CK2 inhibitors. tandfonline.comnih.govtandfonline.com This demonstrates that the core interactions can be preserved and even enhanced by such a bioisosteric switch. tandfonline.comtandfonline.com

Other potential bioisosteres for carboxylic acids include N-acylsulfonamides, isooxazolols, and various neutral groups designed to engage in hydrogen bonding or cation-π interactions. hyphadiscovery.com The choice of bioisostere is highly context-dependent, aiming to optimize not only potency but also metabolic stability and cell permeability. drughunter.comnih.gov

Stereochemical Aspects of Ligand-Target Interactions

Stereochemistry is a fundamental aspect of drug design, as the three-dimensional arrangement of a molecule dictates its ability to fit into a specific protein binding site. For quinoline derivatives, the precise spatial orientation of substituents is crucial for establishing effective ligand-target interactions. acs.org

Molecular modeling studies of 3-quinoline carboxylic acid derivatives as CK2 inhibitors have provided insights into these spatial requirements. The positioning of the quinoline heterocycle within the hydrophobic pocket of the CK2 active site, stabilized by interactions with multiple valine and isoleucine residues, underscores the importance of the scaffold's shape. tandfonline.com Any modification that alters this optimal orientation, such as shifting the position of fused rings, can lead to a complete loss of activity. tandfonline.com

While specific studies on chiral centers within the this compound core are not extensively detailed in the provided context, the general principles of stereochemistry remain paramount. The key interactions, such as hydrogen bonds formed by the carboxylic acid and hydrophobic contacts from the quinoline ring, depend on a precise geometric arrangement that can only be achieved by the correct stereoisomer. tandfonline.comacs.org

Topological and Pharmacophore Analysis for Activity Optimization

Pharmacophore modeling is a powerful computational tool used to identify the essential steric and electronic features required for a molecule to interact with a specific biological target. nih.govyoutube.com A pharmacophore model serves as a 3D template, highlighting the key interaction points such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. medsci.orgyoutube.com

For quinoline derivatives, pharmacophore models can be generated based on the known structure of a ligand-protein complex (structure-based) or from a set of active compounds (ligand-based). medsci.orgnih.gov These models are instrumental in optimizing activity by guiding the design of new analogues that better fit the pharmacophoric requirements. youtube.com Techniques like Comparative Molecular Field Analysis (CoMFA) can be used to build 3D-QSAR models that correlate the 3D properties of molecules with their biological activities, providing a detailed map for optimization. nih.gov

By analyzing the pharmacophore of active this compound derivatives, medicinal chemists can prioritize which positions on the quinoline scaffold to modify and what types of substituents are most likely to enhance potency. youtube.comnih.gov This approach streamlines the drug discovery process, allowing for a more rational design of compounds with improved efficacy and selectivity. nih.gov

SAR Profiling for Specific Molecular Targets and Biological Pathways

The versatility of the this compound scaffold allows for its adaptation to target a range of biological molecules and pathways. By fine-tuning the substitution patterns, researchers can develop derivatives with high potency and selectivity for a specific target.

Protein Kinase CK2 Inhibition

Protein Kinase CK2 is a constitutively active serine/threonine kinase that is overexpressed in many cancers, making it a significant target for anticancer drug development. tandfonline.comnih.gov Derivatives of 3-quinoline carboxylic acid have been identified as a promising class of CK2 inhibitors. tandfonline.comnih.gov

Initial screening identified 7-bromo-2-oxo-1,2-dihydroquinoline-3-carboxylic acid as a hit compound. tandfonline.comtandfonline.com Subsequent optimization efforts focused on modifying various positions of the quinoline ring. A key finding was that inhibitor activity is greatly influenced by substituents at the 2-position of the quinoline heterocycle and by hydrophobic groups on the benzene portion of the ring system. tandfonline.com

The most significant gains in potency were achieved through two main strategies: the introduction of hydrophobic substituents and the bioisosteric replacement of the core structure. Derivatives with an additional fused hydrophobic ring, such as 2-oxo-1,2-dihydrobenzo[h]quinoline-3-carboxylic acid, showed strong inhibitory activity. tandfonline.com Furthermore, replacing the 2-oxo-quinoline-3-carboxylic acid system with a tetrazolo[1,5-a]quinoline-4-carboxylic acid or a 2-aminoquinoline-3-carboxylic acid scaffold led to the discovery of compounds with submicromolar IC₅₀ values. tandfonline.comnih.govtandfonline.com

The structure-activity relationship studies revealed that hydrophobic interactions are a primary driver of inhibitory activity for this class of compounds against CK2. tandfonline.com

Table 1: In Vitro Inhibitory Activity of 2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives against Protein Kinase CK2 tandfonline.com

| Compound Name | Substituent (R) | IC₅₀ (µM) |

|---|---|---|

| 2-oxo-1,2-dihydroquinoline-3-carboxylic acid | H | > 25 |

| 7-Bromo-2-oxo-1,2-dihydroquinoline-3-carboxylic acid | 7-Br | 18.2 |

| 7-Methoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid | 7-OCH₃ | > 25 |

| 6-Bromo-2-oxo-1,2-dihydroquinoline-3-carboxylic acid | 6-Br | > 25 |

| 2-Oxo-7-phenyl-1,2-dihydroquinoline-3-carboxylic acid | 7-Phenyl | 12.1 |

DNA Gyrase Inhibition

Derivatives of the 2-oxo-quinoline-3-carboxylic acid scaffold have been identified as potent inhibitors of bacterial DNA gyrase, a type II topoisomerase essential for DNA replication and repair, making it a crucial target for antibacterial agents. nih.gov The subunit B (GyrB) of DNA gyrase, which possesses ATPase activity, is a particularly attractive target for developing new antibiotics to combat drug-resistant bacteria like methicillin-resistant Staphylococcus aureus (MRSA). univie.ac.attandfonline.com

Structure-activity relationship (SAR) studies have elucidated key structural features necessary for potent inhibition. The 4-hydroxy-2-quinolone fragment has been identified as an essential component for GyrB inhibition. univie.ac.attandfonline.com By modifying this core, researchers have developed several series of potent inhibitors.

One such series is the N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamides. univie.ac.attandfonline.comnih.gov A lead compound, f1 (also identified as AG-690/11765367), demonstrated moderate inhibition of S. aureus GyrB with an IC₅₀ value of 1.21 µM. univie.ac.attandfonline.com Further modifications led to the discovery of even more potent inhibitors. For instance, introducing a fluorine atom at the R¹ position of the quinazolinone ring (compound f4) or replacing the pentyl group at the R² position with a cyclopropylmethyl group (compound f14) significantly enhanced inhibitory activity. tandfonline.com Specifically, f4 and f14 were the most potent inhibitors in this series, with IC₅₀ values of 0.31 µM and 0.28 µM, respectively. univie.ac.attandfonline.com

Another class of potent DNA gyrase inhibitors is the 8-(methylamino)-2-oxo-1,2-dihydroquinoline derivatives. nih.gov High-throughput screening identified initial hit compounds with micromolar potency. Subsequent optimization, guided by thermodynamic evaluation using isothermal titration calorimetry (ITC), led to the development of highly potent leads. The introduction of a methylamino group at the C8 position of the 2-quinolinone core was found to be critical. The para-substituted derivative 13e showed an exceptionally potent IC₅₀ value of 0.0017 µM against E. coli DNA gyrase, an improvement of over 5200-fold compared to the analogue without the C8-methylamino group. nih.gov

| Compound | Modification | Target | IC₅₀ (µM) | Source |

|---|---|---|---|---|

| f1 (AG-690/11765367) | N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamide | S. aureus GyrB | 1.21 | univie.ac.attandfonline.com |

| f4 | f1 with F at R¹ of quinazolinone | S. aureus GyrB | 0.31 | univie.ac.attandfonline.com |

| f14 | f1 with cyclopropylmethyl at R² of quinazolinone | S. aureus GyrB | 0.28 | univie.ac.attandfonline.com |

| 13e | 8-(methylamino)-2-oxo-1,2-dihydroquinoline derivative | E. coli DNA gyrase | 0.0017 | nih.gov |

| Novobiocin | Positive Control (Aminocoumarin antibiotic) | S. aureus GyrB | 0.02 | nih.gov |

HIV-1 Integrase Inhibition

The human immunodeficiency virus type 1 (HIV-1) integrase (IN) is a vital enzyme for viral replication, making it a validated target for antiretroviral therapy. nih.govresearchgate.net The quinoline-3-carboxylic acid scaffold has served as a pharmacophore model for designing novel HIV-1 IN inhibitors. nih.gov These inhibitors often function by chelating divalent metal ions (Mg²⁺) in the enzyme's active site, which is crucial for its catalytic activity. nih.gov

SAR studies have revealed that specific substitutions on the quinoline ring are critical for anti-IN activity. For styrylquinoline-type inhibitors, the quinoline moiety itself constitutes the main pharmacophore. nih.gov Early research showed that while simple quinoline derivatives were inactive, the addition of a carboxylic acid group at C-7 was a promising modification. nih.gov The presence of a strong electron-withdrawing group, such as a carboxyl group, was found to be important, as its replacement with a nitro group abolished activity. nih.gov

Further development led to the exploration of N-thiadiazole-4-hydroxy-2-quinolone-3-carboxamides as HIV integrase strand transfer inhibitors. researchgate.net This highlights the versatility of the 4-hydroxy-2-quinolone-3-carboxamide scaffold in targeting different enzymes through specific substitutions.

Another related series, the 4-oxo-4H-quinolizine-3-carboxylic acid derivatives, were designed as bioisosteres of aryl diketoacids, which are known potent HIV IN inhibitors. nih.gov While these compounds were shown to bind Mg²⁺, they did not exhibit significant anti-HIV IN activity in assays, suggesting that the specific spatial arrangement of the chelating groups is crucial for effective inhibition. nih.gov The design of second-generation inhibitors focuses on creating compounds with diverse structural scaffolds that can maintain potency against drug-resistant viral strains. nih.gov

| Compound Class | Key Structural Feature | Inhibitory Target | Note | Source |

|---|---|---|---|---|

| Styrylquinolines | Carboxylic acid at C-7 | HIV-1 Integrase | Improved inhibitory potency over simple quinolines. nih.gov | nih.gov |

| N-thiadiazole-4-hydroxy-2-quinolone-3-carboxamides | 4-hydroxy-2-quinolone-3-carboxamide scaffold | HIV-1 Integrase (Strand Transfer) | Identified as a class of strand transfer inhibitors. researchgate.net | researchgate.net |

| 4-Oxo-4H-quinolizine-3-carboxylic acid derivatives | Designed as diketoacid bioisosteres | HIV-1 Integrase | Bound Mg²⁺ but showed no significant inhibitory activity. nih.gov | nih.gov |

Cannabinoid Receptor (CB2) Agonism and Antagonism

The cannabinoid receptor type 2 (CB2) is a G protein-coupled receptor primarily expressed in immune cells and is an attractive therapeutic target for inflammatory and neuropathic pain due to the lack of psychotropic effects associated with CB1 receptor activation. nih.govnih.gov Derivatives of 2-oxo-quinoline-3-carboxylic acid have been developed as both potent and selective agonists and inverse agonists for the CB2 receptor. nih.govnih.gov

SAR studies on quinolone-3-carboxamides have identified key structural determinants for CB2 affinity and selectivity. nih.gov For a series of N-(adamantan-1-yl)-4-oxo-1-pentyl-1,4-dihydroquinoline-3-carboxamides, the position of substituents on the quinoline ring was crucial. Substituents at the C-6 or C-8 positions generally conferred high CB2 selectivity, whereas substitution at C-7 led to low selectivity. nih.gov For example, compound 11c, with a phenyl group at C-6, exhibited high CB2 affinity (Ki = 0.8 nM) and selectivity. nih.gov

In the search for CB2 inverse agonists, a series of aromatic amides derived from 7-methoxy-2-oxo-8-pentyloxy-1,2-dihydroquinoline-3-carboxylic acid were synthesized, using JTE-907 as a lead compound. nih.gov These compounds were evaluated for their ability to inhibit [³⁵S]GTPγS binding in cells expressing the human CB2 receptor. All tested compounds in this series acted as full CB2 receptor inverse agonists, with most being as potent as the reference antagonist SR144528. nih.gov

A derivative designated KP23, belonging to the 2-oxoquinoline class, demonstrated very high affinity and selectivity for the CB2 receptor, with a Ki value of 6.8 ± 5.8 nM for human CB2 and >10,000 nM for CB1. mdpi.com This affinity is among the highest reported for 2-oxoquinoline carboxylic acid derivatives, making it a promising candidate for further investigation. mdpi.com

| Compound | Class | CB1 Ki (nM) | CB2 Ki (nM) | Selectivity Index (Ki CB1/Ki CB2) | Activity Profile | Source |

|---|---|---|---|---|---|---|

| 11c | N-(adamantan-1-yl)-6-phenyl-4-oxo-1-pentyl-1,4-dihydroquinoline-3-carboxamide | >10,000 | 0.8 | >12,500 | Agonist | nih.gov |

| JTE-907 | 7-methoxy-2-oxo-8-pentyloxy-1,2-dihydroquinoline-3-carboxylic acid N-benzo nih.govnih.govdioxol-5-ylmethyl)amide | - | - | - | Inverse Agonist | nih.gov |

| KP23 | 2-oxoquinoline derivative | >10,000 | 6.8 ± 5.8 | >1,470 | Ligand | mdpi.com |

Broad-Spectrum Biological Activity Profiles (e.g., Antimicrobial, Anti-inflammatory, Antioxidant)

The versatile 2-oxo-quinoline scaffold has been explored for a range of other biological activities, including broad-spectrum antimicrobial, anti-inflammatory, and antioxidant effects. mdpi.comnih.govnih.gov

Antimicrobial Activity

Beyond specific DNA gyrase inhibition, quinoline derivatives have shown broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.gov A series of new quinoline derivatives prepared via the Mannich reaction were evaluated, with a quinolone-coupled hybrid, compound 5d, demonstrating potent effects against most tested strains with Minimum Inhibitory Concentration (MIC) values ranging from 0.125 to 8 µg/mL. nih.gov This activity was significantly better than the lead compound. Molecular docking suggested a dual-target mechanism, acting on both LptA and Topoisomerase IV proteins. nih.gov Other studies have described the synthesis of various quinoline-3-carboxylic acids and pyrimidoquinoline derivatives with potential antimicrobial properties. nih.gov

Anti-inflammatory Activity

Several quinoline carboxylic acid derivatives have been assessed for their anti-inflammatory properties. nih.gov In a study evaluating activity in lipopolysaccharide (LPS)-induced inflammation in RAW264.7 mouse macrophages, quinoline-3-carboxylic acid and 1,2-dihydro-2-oxo-4-quinoline carboxylic acid showed appreciable anti-inflammatory effects without associated cytotoxicity. nih.gov Another study investigated a specific quinoline derivative, N1-(5-methyl-5H-indolo[2,3-b]quinolin-11-yl)benzene-1,4-diamine hydrochloride, which, when loaded into nanoparticles, showed protective effects against methotrexate-induced inflammation in liver and lung tissues. nih.gov

Antioxidant Activity

The antioxidant potential of 2-oxo-quinoline derivatives has also been a subject of investigation. A series of 2-oxo-quinoline-3-carbaldehyde Schiff-base derivatives were designed and evaluated using various antioxidant assays (DPPH, ABTS, superoxide (B77818) radical, and hydroxyl radical scavenging). nih.govresearchgate.net The results indicated that many of these compounds possessed good antioxidant activities, with the IC₅₀ values of most compounds being lower than the standard value of 10 mg/mL. nih.govresearchgate.net For instance, certain derivatives showed better hydroxyl radical scavenging activity than the commercial antioxidant butylated hydroxytoluene (BHT). nih.gov However, a different study found that several quinoline-related carboxylic acids, including 1,2-dihydro-2-oxo-4-quinoline carboxylic acid, lacked significant DPPH radical scavenging capacity compared to ascorbic acid. nih.gov The antioxidant activity appears to be highly dependent on the specific substitution pattern. For phenolic acids in general, the presence of two or more hydroxyl groups, particularly in ortho or para positions, is a key factor for strong antioxidant potential. nih.gov

| Compound/Class | Activity Type | Key Findings | Source |

|---|---|---|---|

| Hybrid compound 5d | Antimicrobial | MIC values of 0.125–8 µg/mL against G+ and G- bacteria. | nih.gov |

| Quinoline-3-carboxylic acid | Anti-inflammatory | Appreciable activity in LPS-induced inflammation model. | nih.gov |

| 1,2-dihydro-2-oxo-4-quinoline carboxylic acid | Anti-inflammatory | Appreciable activity in LPS-induced inflammation model. | nih.gov |

| 2-oxo-quinoline-3-carbaldehyde Schiff-base derivatives | Antioxidant | Good radical scavenging activity in multiple assays. | nih.govresearchgate.net |

Mechanistic Insights into Biological Activities of 2 Oxo 3h Quinoline 3 Carboxylic Acid Derivatives

Molecular Mechanisms of Enzyme Inhibition

Derivatives based on the quinoline (B57606) carboxylic acid structure have been identified as potent inhibitors of several key enzymes implicated in human diseases. The inhibitory action often stems from specific interactions with the enzyme's active site, leading to a blockade of its catalytic function.

Research has shown that derivatives of 3-quinoline carboxylic acid can act as effective inhibitors of protein kinase CK2, a constitutively active Ser/Thr protein kinase involved in cell growth, proliferation, and suppression of apoptosis. nih.govtandfonline.com A study involving forty-three synthesized derivatives of 3-quinoline carboxylic acid identified twenty-two compounds that inhibited CK2, with IC50 values ranging from 0.65 to 18.2 μM. nih.govtandfonline.com Among these, 2-oxo-1,2-dihydroquinoline-3-carboxylic acid derivatives were specifically investigated. nih.govtandfonline.com

Furthermore, derivatives of 2-oxo-1,2-dihydroquinoline-3-carboxamide have been synthesized and evaluated as potent inhibitors of the acetylcholinesterase (AChE) enzyme, a key target in the management of Alzheimer's disease. researchgate.net Some of these synthesized carboxamides demonstrated strong potency, with nine compounds exhibiting activities higher than or close to the reference drug, donepezil. researchgate.net

In the context of cancer, particularly multidrug resistance, 2-oxo-1,2-dihydroquinoline-4-carboxylic acid derivatives have been modeled as inhibitors of P-glycoprotein (ABCB1). nih.gov P-glycoprotein is an efflux pump that contributes to therapeutic failure by expelling chemotherapeutic agents from cancer cells. nih.gov Additionally, 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid derivatives have been identified as potent and selective inhibitors of Sirtuin 3 (SIRT3), a mitochondrial deacetylase, presenting a potential therapeutic strategy for certain cancers like MLL-rearranged leukemia. frontiersin.org

| Derivative Class | Target Enzyme | Observed Activity | Reference |

|---|---|---|---|

| 3-Quinoline carboxylic acid derivatives | Protein Kinase CK2 | IC50 values ranging from 0.65 to 18.2 μM. | nih.govtandfonline.com |

| 2-oxo-1,2-dihydroquinoline-3-carboxamides | Acetylcholinesterase (AChE) | Potent inhibition, with some compounds showing IC50 values around 7 nM. | researchgate.net |

| 2-oxo-1,2-dihydroquinoline-4-carboxylic acid derivatives | P-glycoprotein (ABCB1) | Significant binding affinities and predicted inhibitory activity. | nih.gov |

| 2-(4-Acrylamidophenyl)-quinoline-4-carboxylic acid derivatives | Sirtuin 3 (SIRT3) | Selective inhibition with an IC50 value of 7.2 µM. | frontiersin.org |

Elucidation of Molecular Interactions with Biomolecular Targets

The biological activity of this compound derivatives is dictated by their specific interactions with biomolecular targets. Molecular docking and structural analysis techniques have been instrumental in elucidating these interactions at an atomic level.

For inhibitors of protein kinase CK2, molecular docking studies have revealed that these compounds bind within the ATP-binding site. researchgate.net The interactions are characterized by hydrogen bonds and hydrophobic contacts with key amino acid residues. For example, some derivatives form hydrogen bonds with the backbone of Val116 and hydrophobic interactions with residues like Phe113, contributing to the stability of the enzyme-inhibitor complex. researchgate.net

In the case of P-glycoprotein inhibitors, molecular docking studies using the crystal structure of the outward-facing conformation (PDB ID: 6C0V) showed significant binding affinities. nih.gov These interactions are primarily driven by both hydrophobic interactions and the formation of hydrogen bonds with residues in the active site. nih.gov One of the studied compounds exhibited a high binding energy of -9.22 kcal/mol, indicating a strong and stable interaction. nih.gov

| Derivative Class | Biomolecular Target | Key Interactions | Technique Used | Reference |

|---|---|---|---|---|

| 3-Quinoline carboxylic acid derivatives | Protein Kinase CK2 | Hydrogen bonds with Val116; Hydrophobic contacts with Phe113. | Molecular Docking | researchgate.net |

| 2-oxo-1,2-dihydroquinoline-4-carboxylic acid derivatives | P-glycoprotein (6C0V) | Hydrophobic and hydrogen bond interactions. | Molecular Docking | nih.gov |

| 2,4-disubstituted quinoline-3-carboxylic acid derivatives | DNA (A/T minor groove) | Hydrogen bond donor/acceptor interactions with nucleic acid bases. | In-silico Interaction Study | nih.gov |

| 2-(2-oxo-1,3-oxazolidin-3-yl)ethyl 2-[2-(2-oxo-1,3-oxazolidin-3-yl)ethoxy]quinoline-4-carboxylate | Crystal Packing | H⋯H (42.3%), H⋯O/O⋯H (34.5%), H⋯C/C⋯H (17.6%) contacts. | Hirshfeld Surface Analysis | nih.gov |

Cellular Effects and Pathway Modulation

The molecular interactions of this compound derivatives translate into tangible effects at the cellular level, including the modulation of critical signaling pathways. These compounds have demonstrated significant antiproliferative and cytostatic activities in various cancer cell lines.

Some quinoline derivatives are known to function as topoisomerase-II inhibitors, thereby interfering with DNA replication and leading to cytostatic effects. nih.gov For instance, certain newly synthesized 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene)methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic acid derivatives have shown promising anticancer activity against the MCF-7 breast cancer cell line. mdpi.com One compound, in particular, exhibited a potent anti-proliferative effect with an IC50 value of 1.73 ± 0.27 μg/mL. mdpi.com Similarly, other studies have reported the growth inhibition capacities of quinoline carboxylic acids against MCF7 cells. nih.gov

Beyond direct cytotoxicity, these derivatives can modulate specific cellular signaling pathways. Quinoline-based molecules have been reported to inhibit the PI3K/AkT/mTOR pathway, which is frequently dysregulated in cancer. nih.gov Furthermore, the selective SIRT3 inhibitor P6, a 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid derivative, was found to induce G0/G1 phase cell cycle arrest and promote cell differentiation in MLL-rearranged leukemic cell lines, highlighting a mechanism that relies on differentiation therapy rather than apoptosis. frontiersin.org

| Derivative Class | Cellular Effect | Affected Pathway/Target | Cell Line | Reference |

|---|---|---|---|---|

| Quinoline derivatives | Cytostatic agents | Topoisomerase-II inhibition | General cancer cells | nih.gov |

| 1-[2-(ethoxy)carbonyl-2-cyano-1-(4-hydroxy-3-methoxy)phenylvinyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic acid | Anti-proliferative activity (IC50: 1.73 µg/mL) | Not specified | MCF-7 (Breast cancer) | mdpi.com |

| Quinoline derivatives | Inhibition of proliferation | PI3K/AkT/mTOR pathway | MCF-7 (Breast cancer) | nih.gov |

| 2-(4-Acrylamidophenyl)-quinoline-4-carboxylic acid (P6) | G0/G1 phase cell cycle arrest, cell differentiation | SIRT3 inhibition | MLLr leukemic cells | frontiersin.org |

Radical Scavenging and Antioxidant Mechanisms

A significant aspect of the biological profile of this compound derivatives is their antioxidant activity. This activity is primarily attributed to their ability to scavenge free radicals, which are implicated in oxidative stress and various pathological conditions.

A series of 2-oxo-quinoline-3-carbaldehyde Schiff-base derivatives were designed as novel antioxidants and evaluated through various in vitro assays. nih.govresearchgate.net These compounds demonstrated good antioxidant activities, with many exhibiting the ability to scavenge 2,2-diphenyl-1-picrylhydrazyl (DPPH) radicals, 2,2'-azinobis-(3-ethylbenzthiazoline-6-sulphonate) cation (ABTS+) radicals, superoxide (B77818) anion radicals, and hydroxyl radicals. nih.gov The activity of many of these synthesized compounds surpassed that of the commercial antioxidant butylated hydroxytoluene (BHT). nih.govresearchgate.net

The antioxidant mechanism for quinoline derivatives is often related to their capacity for hydrogen atom transfer (HAT) or single electron transfer (SET). mdpi.com The presence and position of substituent groups, such as hydroxyl groups, on the quinoline scaffold are critical for this activity. mdpi.com It has been noted that polyphenolic structures, especially those with ortho-located hydroxyl groups, tend to be more potent free-radical scavengers due to their enhanced ability to donate hydrogen atoms and stabilize the resulting radical. mdpi.com

| Derivative Class | Radical Scavenged | Assay Method | Key Findings | Reference |

|---|---|---|---|---|

| 2-oxo-quinoline-3-carbaldehyde Schiff-base derivatives | DPPH, ABTS+, Superoxide anion, Hydroxyl radical | DPPH, ABTS, O2-, OH- assays | Many compounds showed better activity than the commercial antioxidant BHT. | nih.govresearchgate.net |

| General Quinoline derivatives | Free radicals | Theoretical (Ionization potential, Bond dissociation energies) | Activity related to hydrogen atom and single electron transfer capabilities. | mdpi.com |

| 3,4-Dihydroisoquinoline-3-carboxylic acid derivatives | DPPH, ABTS+, Superoxide anion, Nitric oxide | DPPH, ABTS, O2-, NO assays | Compounds with ortho-dihydroxy groups showed increased antioxidative properties. | mdpi.com |

Computational Chemistry and Theoretical Studies on 2 Oxo 3h Quinoline 3 Carboxylic Acid

Quantum Chemical Investigations

Quantum chemical methods are fundamental to understanding the intrinsic properties of a molecule, governed by its electron distribution.

Density Functional Theory (DFT) Applications for Electronic Structure and Properties

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and properties of molecules. mdpi.com It is widely applied to quinoline (B57606) derivatives to understand their stability, reactivity, and spectroscopic characteristics. nih.gov DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), allow for the optimization of the molecular geometry and the calculation of various electronic parameters. mdpi.com

Studies on related quinolone carboxylic acid derivatives demonstrate that DFT can accurately model geometric parameters, energetic properties, and the electronic structure for both monomers and dimers. mdpi.com Key electronic properties derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the chemical stability and reactivity of the molecule. nih.gov A smaller gap suggests higher reactivity. For quinoline derivatives, these frontier molecular orbitals (FMOs) are essential in analyzing potential charge transfer interactions within the molecule. nih.gov

Molecular Electrostatic Potential (MEP) maps, another output of DFT calculations, are used to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. These maps illustrate the regions of positive and negative electrostatic potential on the molecular surface, which is crucial for understanding intermolecular interactions.

| Parameter | Description | Typical Value Range |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.0 to -7.0 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.5 to -2.5 eV |

| Energy Gap (ΔE) | ELUMO - EHOMO | 4.0 to 5.0 eV |

| Dipole Moment (µ) | Measure of molecular polarity | 3.0 to 5.0 Debye |

Data is synthesized from general principles discussed in the literature for similar compounds.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer, hyperconjugative interactions, and the nature of chemical bonds within a molecule. mdpi.com It provides a localized, chemist-friendly picture of bonding by transforming the complex delocalized molecular orbitals into localized bonding, lone pair, and anti-bonding orbitals.

For quinolone carboxylic acid derivatives, NBO analysis reveals significant intramolecular interactions, such as the O–H···O hydrogen bond between the carboxylic acid group and the adjacent carbonyl oxygen. mdpi.com The strength of these interactions is quantified by the second-order perturbation energy, E(2), which measures the stabilization energy resulting from the delocalization of electron density from a filled donor NBO to an empty acceptor NBO. mdpi.com For instance, the interaction between the lone pair of the carbonyl oxygen atom (donor) and the antibonding σ*(O-H) orbital of the carboxylic acid (acceptor) confirms the presence and strength of the intramolecular hydrogen bond. mdpi.com

NBO analysis also provides information on atomic charges and the hybrid composition of orbitals, offering a detailed understanding of the electronic delocalization within the fused ring system. mdpi.com

Table 2: Illustrative NBO E(2) Stabilization Energies for Intramolecular Interactions in a Quinolone Carboxylic Acid Derivative (Note: This table is a representative example based on findings for related structures.)

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |

| LP(2) O (carbonyl) | σ* (O-H) (carboxylic) | > 20 | Intramolecular Hydrogen Bond |

| π (C=C) | π* (C=C) | 15 - 25 | π-conjugation in the ring system |

| LP(1) N | π* (C=C) | 5 - 10 | Lone pair delocalization |

LP denotes a lone pair. Data is illustrative based on the study of quinolone carboxylic acid derivatives. mdpi.com

Molecular Modeling and Docking Simulations for Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or DNA). nih.govmdpi.com This method is instrumental in drug discovery for screening virtual libraries of compounds and understanding their mechanism of action at a molecular level. nih.govnih.gov For derivatives of 2-oxo-quinoline-3-carboxylic acid, docking studies are frequently employed to evaluate their potential as inhibitors of various biological targets, such as protein kinases, topoisomerase II, and P-glycoprotein. nih.govsemanticscholar.orgnih.gov

The process involves placing the ligand in the binding site of the receptor and calculating a "docking score," which estimates the binding affinity (often as Gibbs free energy of binding, ΔG). mdpi.com Lower (more negative) scores indicate a more favorable binding interaction. These simulations reveal key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the amino acid residues of the receptor's active site. mdpi.comnih.gov

For example, docking studies on 2-oxo-1,2-dihydroquinoline-4-carboxylic acid derivatives against the P-glycoprotein (PDB ID: 6C0V) identified compounds with high binding energies (e.g., -9.22 kcal/mol), suggesting their potential to overcome multidrug resistance in cancer. nih.govnih.gov Similarly, various quinoline-3-carboxylic acid derivatives have been docked against protein kinase CK2, with the most active compounds showing IC50 values in the low micromolar range. semanticscholar.org These in silico studies guide the rational design of more potent and selective inhibitors. nih.gov

Table 3: Representative Molecular Docking Results for Quinoline Derivatives Against Various Targets

| Compound Class | Target Protein (PDB ID) | Best Docking Score (kcal/mol) | Key Interacting Residues | Reference |

| 2-Oxo-quinoline-4-carboxylic acid derivatives | P-glycoprotein (6C0V) | -9.22 | (Not specified) | nih.govnih.gov |

| Indolo[2,3-b]quinoline Conjugates | Topoisomerase II alpha | -10.1 | ASP463, ARG487 | mdpi.com |

| 4-Oxoquinoline-3-carboxamide derivatives | Topoisomerase II | (Not specified) | (Not specified) | nih.gov |

| Thio-pyrano[2,3-b]quinoline derivatives | Cannabinoid Receptor (2IGR) | -6.1 | ILE-8, LYS-7, VAL-14, TRP-12 | nih.gov |

Tautomeric Equilibrium and Conformational Analysis

Tautomers are isomers of a compound that readily interconvert, most commonly by the migration of a proton. 2-oxo-3H-quinoline-3-carboxylic acid can exist in different tautomeric forms, primarily the lactam (oxo) form and the lactim (hydroxy) form. Computational studies have shown that for the parent quinolin-2(1H)-one, the oxo form is the predominant and more stable tautomer in both non-aqueous and solid states, largely due to favorable hydrogen-bonded dimer stabilization. semanticscholar.orgmdpi.com

The tautomeric equilibrium is influenced by factors such as substituent effects and solvent polarity. semanticscholar.orgmdpi.com Quantum-chemical calculations are used to determine the relative energies and, consequently, the equilibrium populations of different tautomers. Studies on related hydroxyquinolines have used DFT to investigate the ground-state tautomerism, revealing that some derivatives can exist as a mixture of azo and hydrazone tautomers in solution. nih.gov

Conformational analysis, also performed using computational methods, explores the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For this compound, this involves analyzing the orientation of the carboxylic acid group relative to the quinoline ring. The most stable conformer is typically one where intramolecular hydrogen bonding can occur, for example, between the carboxylic acid proton and the C2-keto oxygen, leading to the formation of a stable quasi-ring structure. mdpi.com

Reaction Mechanism Elucidation through Computational Approaches

For instance, DFT calculations have been employed to probe the mechanism of the regioselective 1,2-hydrosilylation of quinolines. researchgate.net These studies can help rationalize why a particular product is formed over others by comparing the activation barriers for different possible pathways. While specific computational studies on the reaction mechanisms involving this compound as a reactant were not found in the provided results, the methodologies are broadly applicable. For example, theoretical modeling could be used to investigate the decarboxylation of this acid or its participation in condensation reactions, such as those used to synthesize more complex derivatives. mdpi.com

Analysis of Intermolecular Interactions and Supramolecular Networks

Computational analysis, often combined with experimental data from X-ray crystallography, provides a detailed picture of these non-covalent interactions. Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular contacts in a crystal. nih.gov The analysis maps properties like dnorm (a normalized contact distance) onto the surface, where red spots indicate close contacts (strong interactions) like hydrogen bonds. nih.gov

In the crystal structure of a derivative, 2-oxo-1,2-dihydroquinoline-4-carboxylic acid monohydrate, O—H···O hydrogen bonds involving the carboxyl groups, keto groups, and lattice water molecules are the dominant interactions, forming stepped sheets. researchgate.net These sheets are further linked by N—H···O interactions. researchgate.net Studies on other quinoline derivatives have also highlighted the importance of C—H···O hydrogen bonds and π–π stacking in building the final supramolecular structure. nih.govnih.gov Understanding these networks is critical for crystal engineering and designing materials with specific properties.

Prediction of Chemical Reactivity and Stability Parameters

Theoretical calculations, often employing Density Functional Theory (DFT), are instrumental in determining the electronic properties and reactivity of molecules. For the 2-oxo-quinoline scaffold, key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of significant interest. The HOMO-LUMO energy gap (ΔE) is a crucial indicator of a molecule's chemical reactivity and kinetic stability.

A smaller HOMO-LUMO gap suggests that a molecule can be more easily excited, implying higher chemical reactivity and lower kinetic stability. Conversely, a larger energy gap indicates greater stability. While specific DFT calculations for 2-oxo-1,2-dihydroquinoline-3-carboxylic acid are not extensively detailed in the reviewed literature, studies on closely related derivatives, such as 2-oxo-quinoline-3-carbaldehyde Schiff-base derivatives, have utilized these methods. For instance, quantum chemical calculations on such derivatives have shown that factors like the solvent environment can influence the energy gap, with aqueous environments tending to enhance molecular stability and reduce reactivity. nih.gov

In a QSAR study performed on derivatives of the isomeric 2-oxo-1,2-dihydroquinoline-4-carboxylic acid, the energy of the LUMO (E-LUMO) was identified as a key descriptor governing anticancer activity. researchgate.net This highlights the importance of electron-accepting capabilities in the biological function of this class of compounds. The specific values of these parameters are highly dependent on the substituents attached to the core quinoline structure.

Table 1: Key Quantum Chemical Parameters and Their Significance

| Parameter | Symbol | Significance |

| Highest Occupied Molecular Orbital Energy | EHOMO | Represents the ability to donate an electron. Higher values indicate a better electron donor. |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Represents the ability to accept an electron. Lower values indicate a better electron acceptor. |

| HOMO-LUMO Energy Gap | ΔE = ELUMO - EHOMO | Indicates chemical reactivity and stability. A smaller gap implies higher reactivity. |

| Ionization Potential | IP ≈ -EHOMO | The energy required to remove an electron from a molecule. |

| Electron Affinity | EA ≈ -ELUMO | The energy released when an electron is added to a molecule. |

This table presents conceptual parameters used in computational studies. Specific values are dependent on the exact molecule and computational method.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. This method is pivotal in drug discovery for predicting the activity of new molecules and optimizing lead compounds.

While specific QSAR models for 2-oxo-1,2-dihydroquinoline-3-carboxylic acid were not found, extensive QSAR studies have been conducted on derivatives of its isomer, 2-oxo-1,2-dihydroquinoline-4-carboxylic acid, for their activity as P-glycoprotein (ABCB1) inhibitors to combat multidrug resistance in cancer. nih.govnih.gov

In one such study, a series of 18 derivatives of 2-oxo-1,2-dihydroquinoline-4-carboxylic acid were analyzed. nih.gov The researchers used various machine learning regression methods to develop QSAR models based on a large set of 2D and 3D molecular descriptors. nih.gov Molecular descriptors are numerical values that describe the physicochemical properties of a molecule. nih.gov The goal was to predict the inhibitory activity against the ABCB1 efflux pump. nih.govnih.gov

The study found that a model based on the gradient boosting method (CatBoost) yielded the highest predictive quality, achieving a coefficient of determination (R²) of 95% with just a single descriptor. nih.gov Another QSAR analysis on similar derivatives identified three key descriptors that govern anticancer activity: the energy of the LUMO (ELUMO), molecular weight (MW), and polarizability (POLZ). researchgate.net

These findings, although pertaining to a closely related isomer, underscore the utility of QSAR in understanding the structural requirements for the biological activity of the 2-oxo-quinoline scaffold. The models help identify which molecular properties are most influential, thereby guiding the design of new, more potent derivatives.

Table 2: Example of Descriptors Used in QSAR Models for 2-Oxo-Quinoline Derivatives

| Descriptor Type | Example Descriptors | Significance in QSAR Models |

| Electronic | ELUMO | Relates to the molecule's ability to accept electrons, influencing interactions with biological targets. researchgate.net |

| Constitutional | Molecular Weight (MW) | Describes the size of the molecule, which can affect its transport and fit within a binding site. researchgate.net |

| Physicochemical | Polarizability (POLZ) | Indicates how easily the electron cloud can be distorted, affecting non-covalent interactions. researchgate.net |

| Topological | Wiener Index | Describes molecular branching. |

| Geometrical | Molecular Surface Area | Relates to the molecule's shape and potential for interaction. |

This table is illustrative of descriptors used in QSAR studies of the 2-oxo-quinoline class of compounds. researchgate.netnih.gov

Advanced Research Applications and Future Directions for 2 Oxo 3h Quinoline 3 Carboxylic Acid

Role as a Privileged Scaffold in Contemporary Medicinal Chemistry

The 2-oxo-quinoline core is widely recognized as a "privileged scaffold" in medicinal chemistry. This concept refers to molecular frameworks that are capable of binding to multiple, distinct biological targets, thereby serving as a rich source for the development of new therapeutic agents. The synthetic accessibility of the quinoline (B57606) ring system allows for the creation of large libraries of structurally diverse derivatives, which has been instrumental in exploring its wide-ranging biological activities. sigmaaldrich.com